Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Drug-likeness Lipinski Rule of Five Oral bioavailability

2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-85-4) is a pyrazolo[3,4-d]pyrimidine scaffold compound featuring an ortho-ethoxybenzamide substituent. Its balanced physicochemical profile—MW 389.4 Da, XLogP3 3.1, TPSA 88.8 Ų—positions it as the optimal oral lead candidate among close analogs, with lipophilicity within the CNS drug-likeness range (2–4) and TPSA below the 90 Ų permeability cutoff. Unlike the more polar 3,5-dimethoxy analog (XLogP3 2.7; TPSA 98.1) or the more lipophilic 4-isopropoxy analog (XLogP3 3.5), this compound uniquely balances permeation and solubility for simultaneous optimization. Ideal for probing ortho-specific benzamide effects in kinase or phosphodiesterase inhibitor screening programs.

Molecular Formula C21H19N5O3
Molecular Weight 389.415
CAS No. 900007-85-4
Cat. No. B2985463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS900007-85-4
Molecular FormulaC21H19N5O3
Molecular Weight389.415
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
InChIInChI=1S/C21H19N5O3/c1-3-29-18-7-5-4-6-16(18)20(27)24-25-13-22-19-17(21(25)28)12-23-26(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,24,27)
InChIKeyODPLUZWIOIYHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-85-4): Chemical Class and Core Properties Overview


2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-85-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, featuring a 2-ethoxybenzamide substituent at the N5 position and a p-tolyl group at the N1 position of the core scaffold [1]. The compound has a molecular formula of C21H19N5O3, a molecular weight of 389.4 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 88.8 Ų [1]. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to target diverse enzymes including phosphodiesterases, kinases, and other therapeutic proteins [2]. The 2-ethoxybenzamide moiety introduces distinct physicochemical properties that differentiate this compound from closely related analogs with alternative benzamide substitution patterns.

Why Generic Substitution of Pyrazolo[3,4-d]pyrimidine Benzamide Analogs Fails: Structural Specificity of 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide


Pyrazolo[3,4-d]pyrimidine derivatives are exquisitely sensitive to substitution patterns; minor alterations to the benzamide moiety (e.g., position and nature of alkoxy substituents, halogenation, or methoxy additions) produce quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect molecular recognition, pharmacokinetic behavior, and assay outcomes [1][2]. For instance, the 2-ethoxy group on the benzamide ring of the target compound generates a distinct XLogP3 value (3.1) and TPSA profile (88.8 Ų) that cannot be replicated by the 3,5-dimethoxy analog (XLogP3 2.7; TPSA 98.1 Ų) or the 4-isopropoxy analog (XLogP3 3.5; identical TPSA 88.8 Ų) [1][2]. These physicochemical differences translate into divergent solubility, permeability, and target engagement characteristics, meaning that in-class compounds cannot be interchanged without risking altered or null biological outcomes. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Relative to Closest Analogs


Molecular Weight Advantage: 389.4 Da vs. 3,5-Dimethoxy (405.4 Da) and 4-Isopropoxy (403.4 Da) Analogs

The target compound (CAS 900007-85-4) has a molecular weight of 389.4 g/mol, which is 16.0 Da lower than the 3,5-dimethoxy analog (405.4 g/mol) and 14.0 Da lower than the 4-isopropoxy analog (403.4 g/mol) [1][2][3]. Lower molecular weight, particularly below 400 Da, is a critical parameter in the Lipinski Rule of Five for oral drug-likeness, with each 10 Da reduction associated with improved passive permeability [4]. The target compound is the only analog among the three that falls below the 400 Da threshold, representing a quantifiable advantage for lead optimization programs prioritizing oral bioavailability.

Drug-likeness Lipinski Rule of Five Oral bioavailability

Intermediate Lipophilicity: XLogP3 3.1 Positions the 2-Ethoxy Compound Between the 3,5-Dimethoxy (2.7) and 4-Isopropoxy (3.5) Analogs

The target compound exhibits a computed XLogP3 value of 3.1, which is 0.4 log units higher than the 3,5-dimethoxy analog (2.7) and 0.4 log units lower than the 4-isopropoxy analog (3.5) [1][2][3]. This intermediate lipophilicity places the compound within the established CNS drug-likeness range (XLogP 2–4) where both solubility and passive blood-brain barrier permeability are balanced, whereas the 3,5-dimethoxy analog falls lower (potentially limiting CNS exposure) and the 4-isopropoxy analog approaches the upper limit where solubility may be compromised [4].

Lipophilicity CNS penetration ADME optimization

Reduced Topological Polar Surface Area (TPSA 88.8 Ų) vs. 3,5-Dimethoxy Analog (98.1 Ų) with Equivalent TPSA to 4-Isopropoxy Analog

The target compound has a TPSA of 88.8 Ų, which is 9.3 Ų lower than the 3,5-dimethoxy analog (98.1 Ų) and identical to the 4-isopropoxy analog (88.8 Ų) [1][2][3]. TPSA values below 90 Ų are associated with favorable intestinal absorption and blood-brain barrier penetration, with each 10 Ų reduction correlating with improved permeation rates [4]. While the 4-isopropoxy analog matches this TPSA, it does so at the expense of higher molecular weight and lipophilicity, making the 2-ethoxy compound a uniquely balanced candidate.

Membrane permeability TPSA Oral absorption

Ortho-Substitution Pattern: Conformational and Binding Implications of the 2-Ethoxy Group vs. Para-Substituted Analogs

Unlike the 4-isopropoxy analog (para-substituted benzamide), the target compound bears the ethoxy group at the ortho position of the benzamide ring, introducing steric and electronic effects that can restrict rotation about the amide bond and alter the presentation of the benzamide pharmacophore [1][2]. The ortho-ethoxy group creates an intramolecular hydrogen bond acceptor in proximity to the amide N–H, which is absent in both the 3,5-dimethoxy analog (meta/para substitution) and the 4-isopropoxy analog (para substitution) [1][2][3]. This structural feature can influence target recognition profiles that are inaccessible to regioisomeric analogs.

Conformational restriction Ortho effect Structure-activity relationship

Recommended Application Scenarios for 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Based on Quantitative Differentiation Evidence


Oral Bioavailability-Focused Lead Optimization Programs

The target compound's molecular weight of 389.4 Da places it below the 400 Da Lipinski threshold, unlike the 3,5-dimethoxy (405.4 Da) and 4-isopropoxy (403.4 Da) analogs [1][2][3]. Combined with a TPSA of 88.8 Ų (below the 90 Ų permeability cutoff) and an intermediate XLogP3 of 3.1, this compound is the most balanced candidate among the three for oral lead optimization workflows where permeation and solubility must be simultaneously optimized [1][4]. Procurement of this compound is recommended when screening oral drug candidates in the pyrazolo[3,4-d]pyrimidine chemical series.

CNS Drug Discovery Requiring Balanced Blood-Brain Barrier Penetration

With an XLogP3 of 3.1, which falls within the established CNS drug-likeness range of 2–4, this compound offers a lipophilicity profile suitable for passive blood-brain barrier penetration [1][5]. The 3,5-dimethoxy analog (XLogP3 2.7) may have insufficient lipophilicity for reliable CNS exposure, while the 4-isopropoxy analog (XLogP3 3.5) approaches the upper limit where solubility and metabolic stability concerns arise [2][3]. The target compound's TPSA of 88.8 Ų further supports CNS permeation potential [1].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substitution Effects

The ortho-ethoxy substituent on the benzamide ring represents a distinct structural feature relative to the para-substituted 4-isopropoxy analog and the meta/para-disubstituted 3,5-dimethoxy analog [1][2][3]. This positional difference is expected to affect conformational preferences, intramolecular hydrogen-bonding patterns, and target recognition [1]. Researchers investigating how benzamide substitution position influences biological activity within the pyrazolo[3,4-d]pyrimidine series should prioritize this compound to probe ortho-specific effects that cannot be assessed using para-substituted analogs.

Property-Driven Library Design and Computational Modeling

The target compound's distinct physicochemical profile—MW 389.4 Da, XLogP3 3.1, TPSA 88.8 Ų, 5 hydrogen bond acceptors—provides a data point in the intermediate property space between the more polar 3,5-dimethoxy analog and the more lipophilic 4-isopropoxy analog [1][2][3]. This makes it a valuable inclusion in computational library design for scaffold-hopping, QSAR model building, or machine learning training sets that require balanced representation of the pyrazolo[3,4-d]pyrimidine chemical space. The quantifiable property gradients across these three analogs enable systematic probing of structure-property relationships.

Quote Request

Request a Quote for 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.